molecular formula C24H26N2O5S B11136968 2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide

2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide

Cat. No.: B11136968
M. Wt: 454.5 g/mol
InChI Key: QBMNWUCWSGSICL-UHFFFAOYSA-N
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Description

2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide is a complex organic compound with a molecular formula of C25H28N2O5S. This compound is characterized by the presence of a methoxyphenyl group, a sulfamoyl group, and a phenylethyl group, making it a unique and versatile molecule in various scientific fields .

Preparation Methods

The synthesis of 2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide involves multiple steps. Typically, the process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired products are formed.

Scientific Research Applications

2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the reduction of inflammation .

Comparison with Similar Compounds

When compared to similar compounds, 2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

2-[4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C24H26N2O5S/c1-17-15-22(32(28,29)26-20-9-11-21(30-3)12-10-20)13-14-23(17)31-16-24(27)25-18(2)19-7-5-4-6-8-19/h4-15,18,26H,16H2,1-3H3,(H,25,27)

InChI Key

QBMNWUCWSGSICL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OCC(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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